N-(tert-butyl)-3-(phenylthio)propanamide
Description
N-(tert-butyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a tert-butyl group at the amide nitrogen and a phenylthio (SPh) moiety at the β-carbon. The tert-butyl group may enhance metabolic stability by steric hindrance, while the phenylthio group could influence membrane permeability or target binding via hydrophobic interactions .
Properties
IUPAC Name |
N-tert-butyl-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)14-12(15)9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFQZPMDLZPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-(phenylthio)propanamide typically involves the reaction of tert-butylamine with 3-(phenylthio)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(tert-butyl)-3-(phenylthio)propanamide may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Strong acids or bases can facilitate the substitution of the tert-butyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(tert-butyl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(tert-butyl)-3-(phenylthio)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylthio group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between N-(tert-butyl)-3-(phenylthio)propanamide and related propanamide derivatives:
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity
- Phenylthio vs. Furan/Hydroxyphenyl : The phenylthio group in the target compound enhances lipophilicity compared to the polar furan (Compound 31) or 4-hydroxyphenyl (Compound 30a) groups. This may improve blood-brain barrier penetration or target binding in hydrophobic pockets, though it could reduce aqueous solubility .
- Anticancer Potential: Compound 31’s furan and fluorophenyl-thiazole substituents contribute to its KPNB1 inhibition and anticancer activity, suggesting that heterocyclic motifs are critical for targeting nuclear transport proteins .
Role of N-Substituents
- tert-butyl : The tert-butyl group in the target compound likely increases metabolic stability, a feature shared with Compound 30a’s sulfamoyl-tert-butyl moiety. This substituent is common in protease inhibitors and kinase-targeting drugs to resist enzymatic degradation .
- Guanidinium/Propane-diamine () : These polar groups facilitate interactions with charged residues in GPCRs, highlighting how N-substituent choice tailors compounds for specific receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
